molecular formula C22H22N2O6S B11397824 6,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397824
M. Wt: 442.5 g/mol
InChI Key: QZHCHLVHFSUTAS-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the morpholine sulfonyl and chromene carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Amidation Reaction: The final step involves the amidation of the chromene carboxylic acid with an amine derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chromene core and morpholine sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Morpholine Sulfonyl Compounds: Molecules featuring the morpholine sulfonyl group attached to various aromatic systems.

Uniqueness

6,7-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

6,7-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O6S/c1-14-11-18-19(25)13-21(30-20(18)12-15(14)2)22(26)23-16-3-5-17(6-4-16)31(27,28)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)

InChI Key

QZHCHLVHFSUTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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